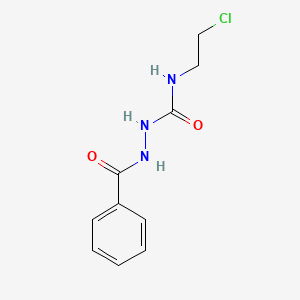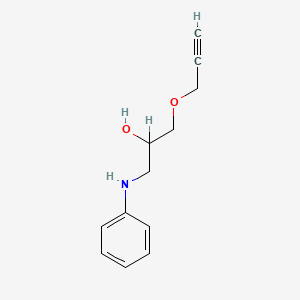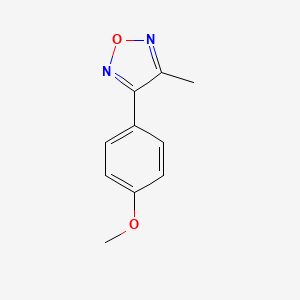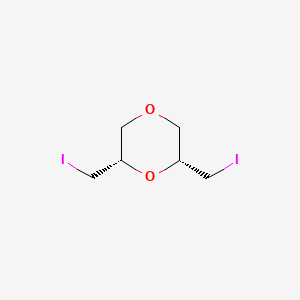
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)- is a derivative of semicarbazide, a compound known for its reactivity and versatility in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-benzoyl-4-(2-chloroethyl)- typically involves the reaction of semicarbazide with benzoyl chloride and 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of Benzoyl Semicarbazide: Semicarbazide reacts with benzoyl chloride in the presence of a base such as pyridine to form benzoyl semicarbazide.
Alkylation: The benzoyl semicarbazide is then reacted with 2-chloroethylamine under basic conditions to yield semicarbazide, 1-benzoyl-4-(2-chloroethyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents.
化学反应分析
Types of Reactions
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The semicarbazide moiety can react with aldehydes and ketones to form semicarbazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation: Aldehydes or ketones are reacted with the semicarbazide derivative in the presence of an acid catalyst to form semicarbazones.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Semicarbazones: Formed from the reaction with aldehydes and ketones, these compounds are often crystalline and can be easily purified.
科学研究应用
作用机制
The mechanism by which semicarbazide, 1-benzoyl-4-(2-chloroethyl)- exerts its effects, particularly its cytotoxic activity, involves the alkylation of DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
相似化合物的比较
Similar Compounds
Semicarbazide: The parent compound, known for its reactivity with carbonyl compounds to form semicarbazones.
Thiosemicarbazide: Similar to semicarbazide but contains a sulfur atom, making it more nucleophilic and reactive.
1-Benzoyl-4-(2-chloroethyl)thiosemicarbazide: A sulfur-containing analogue with potentially different reactivity and biological activity.
Uniqueness
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)- is unique due to the presence of both a benzoyl and a chloroethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable coordination complexes. Its potential anticancer activity also sets it apart from other semicarbazide derivatives .
属性
CAS 编号 |
17505-57-6 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC 名称 |
1-benzamido-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C10H12ClN3O2/c11-6-7-12-10(16)14-13-9(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,15)(H2,12,14,16) |
InChI 键 |
FYWBIKBVOIBXFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)

![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)

![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)








